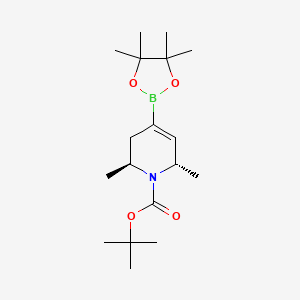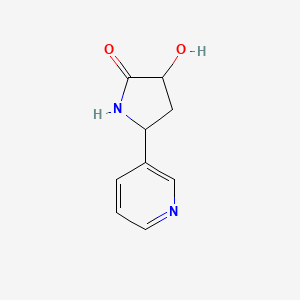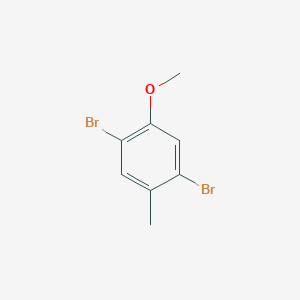
Benzimidazole, 4-methoxy-7-methyl-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 4-methoxy-7-methyl-(8CI) is a heterocyclic aromatic organic compound. It is characterized by a benzene ring fused to an imidazole ring, with methoxy and methyl substituents at the 4 and 7 positions, respectively. This compound is part of the benzimidazole family, known for their significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-methoxy-7-methyl-benzimidazole, the common synthetic route includes:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions.
Reaction with Aromatic Aldehydes: Another method involves the reaction of ortho-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulphite.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium metabisulphite.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Applications De Recherche Scientifique
Benzimidazole, 4-methoxy-7-methyl-(8CI) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzimidazole, 4-methoxy-7-methyl-(8CI) involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Uniqueness: Benzimidazole, 4-methoxy-7-methyl-(8CI) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups at the 4 and 7 positions, respectively, differentiate it from other benzimidazole derivatives and contribute to its specific pharmacological activities .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
7-methoxy-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-7(12-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
HWRSSKZWNXFKTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)OC)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)
![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)





![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)

![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)



